2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide
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Overview
Description
The compound is a complex organic molecule with a pyridinone core structure, which is a heterocyclic aromatic organic compound. It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in many over-the-counter medications .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The pyridinone core would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl and acetamide groups could potentially make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, affecting its solubility in different solvents .Scientific Research Applications
Biopolymer Modification for Drug Delivery
- Chemical modification of xylan, a biopolymer, into ethers and esters introduces specific properties for potential applications, including drug delivery. These modifications involve reactions with various chemicals to produce xylan esters capable of forming nanoparticles for drug delivery applications. This process exemplifies how chemical modifications at the molecular level can tailor materials for specific biomedical applications (Petzold-Welcke et al., 2014).
Antituberculosis Activity of Organotin Complexes
- Organotin complexes demonstrate significant antituberculosis activity. These compounds exhibit a range of structural diversity, which is crucial for their biological activity. The study underscores the importance of the ligand environment and compound structure in determining the antituberculosis efficacy of organotin complexes, highlighting the potential for designing new antituberculosis agents based on organotin chemistry (Iqbal et al., 2015).
Sulfonamide and Sultam-Based Therapeutics
- Sulfonamide inhibitors and sultam derivatives have been extensively reviewed for their broad range of medicinal activities. These compounds are crucial in developing therapeutics for bacterial infections and other conditions. The synthesis, bioactivity, and mechanisms of action of sulfonamides and sultams have been explored, indicating their significant role in medicinal chemistry and drug development (Gulcin & Taslimi, 2018; Okwuchukwu & Bandyopadhyay, 2020).
Pharmaceutical Applications of Dimethyl Sulfoxide (DMSO)
- DMSO is highlighted for its diverse pharmacological effects, including enhancing drug solubility and penetration across biological membranes, serving as a vehicle for drug delivery systems. Its properties as a solvent and in therapeutic applications, such as anti-inflammatory and analgesic effects, underscore the versatility of chemical compounds in pharmaceutical applications (Brayton, 1986; Jacob & de la Torre, 2009).
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended for use as a drug, further studies could investigate its biological activity and potential therapeutic applications .
properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-15-10-11-20(13-16(15)2)30(28,29)22-17(3)12-18(4)25(23(22)27)14-21(26)24-19-8-6-5-7-9-19/h5-13H,14H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEIAFUBOCJJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC=CC=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide |
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